molecular formula C12H14O4 B14168352 (6-Propyl-1,3-benzodioxol-5-yl)acetic acid CAS No. 4518-45-0

(6-Propyl-1,3-benzodioxol-5-yl)acetic acid

Cat. No.: B14168352
CAS No.: 4518-45-0
M. Wt: 222.24 g/mol
InChI Key: MYXYHIKQPBJHLS-UHFFFAOYSA-N
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Description

(6-Propyl-1,3-benzodioxol-5-yl)acetic acid is a chemical compound that belongs to the benzodioxole family. This compound is characterized by a benzodioxole ring substituted with a propyl group at the 6-position and an acetic acid moiety at the 5-position. Benzodioxole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Propyl-1,3-benzodioxol-5-yl)acetic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through acylation reactions, such as the Friedel-Crafts acylation, using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize recyclable heterogeneous catalysts to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

(6-Propyl-1,3-benzodioxol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the benzodioxole ring.

Scientific Research Applications

(6-Propyl-1,3-benzodioxol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Propyl-1,3-benzodioxol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.

    3,4-(Methylenedioxy)phenylacetic acid: Contains a methylenedioxy group instead of a benzodioxole ring.

Uniqueness

(6-Propyl-1,3-benzodioxol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzodioxole derivatives .

Properties

CAS No.

4518-45-0

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(6-propyl-1,3-benzodioxol-5-yl)acetic acid

InChI

InChI=1S/C12H14O4/c1-2-3-8-4-10-11(16-7-15-10)5-9(8)6-12(13)14/h4-5H,2-3,6-7H2,1H3,(H,13,14)

InChI Key

MYXYHIKQPBJHLS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1CC(=O)O)OCO2

Origin of Product

United States

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